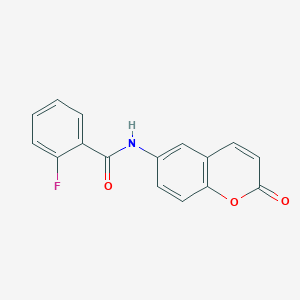
N-(5-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide, also known as CFIAA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in several studies.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide involves the inhibition of several key enzymes and pathways involved in cancer cell growth and survival. Specifically, N-(5-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to downregulate the expression of several oncogenes.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the modulation of immune function. In addition, N-(5-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has several advantages for use in lab experiments, including its relatively simple synthesis and its potential as a therapeutic agent. However, there are also limitations to its use, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on N-(5-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide, including the development of more efficient synthesis methods, the optimization of its therapeutic potential, and the investigation of its potential use in combination with other anticancer agents. In addition, further studies are needed to better understand the mechanism of action of N-(5-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide and its potential for use in other disease states.
Synthesemethoden
The synthesis of N-(5-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide can be achieved through a multistep process involving the reaction of 5-chloro-2-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-formylindole. The final product is obtained by reacting the intermediate with N-(2-acetoxyethyl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. Several studies have shown that this compound exhibits antitumor activity by inducing apoptosis in cancer cells. In addition, N-(5-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to inhibit the growth and metastasis of cancer cells in animal models.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(3-formylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-12-6-7-14(19)8-16(12)20-18(23)10-21-9-13(11-22)15-4-2-3-5-17(15)21/h2-9,11H,10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPCFJDKGGENAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C=C(C3=CC=CC=C32)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-(methoxymethyl)-2-furoyl]-N,N-dimethyl-5-indolinesulfonamide](/img/structure/B5850980.png)

![N-benzyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5851008.png)
![4-[5-(4-fluorophenoxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B5851009.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5851026.png)

![ethyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5851032.png)


![4-({[(4-ethoxyphenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide](/img/structure/B5851059.png)

